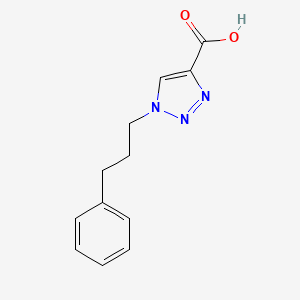
1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as PPTA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PPTA belongs to the family of triazole compounds, which are widely used in medicinal chemistry, agriculture, and materials science.
Aplicaciones Científicas De Investigación
1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid has been investigated for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid has been used as a building block for the synthesis of new materials with unique properties, such as fluorescence and conductivity. In biochemistry, 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid has been used as a probe to study protein-ligand interactions and enzyme kinetics.
Mecanismo De Acción
The mechanism of action of 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors in the body. 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory. 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid has also been shown to bind to specific receptors in the brain, such as the sigma-1 receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have a range of biochemical and physiological effects in the body. In animal studies, 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to improve cognitive function and memory, reduce anxiety and depression-like behaviors, and decrease inflammation. 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid has also been shown to have antioxidant properties, which can protect against oxidative damage in the body. However, more research is needed to fully understand the biochemical and physiological effects of 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its high purity and availability. 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid can be synthesized in large quantities with high yield and purity, making it a cost-effective option for research purposes. However, one limitation of using 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid is its potential toxicity. 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the safety and toxicity of 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid in vivo.
Direcciones Futuras
There are many potential future directions for research on 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid. One area of interest is the development of 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the synthesis of new materials using 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid as a building block, which could have applications in electronics and photonics. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid, as well as its safety and toxicity in vivo.
Métodos De Síntesis
The synthesis of 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 3-phenylpropylamine with ethyl 4-azidobutyrate, followed by the reduction of the resulting azide with sodium borohydride. The final product is obtained by the hydrolysis of the resulting ester with hydrochloric acid. This method has been optimized for high yield and purity, making 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid readily available for research purposes.
Propiedades
IUPAC Name |
1-(3-phenylpropyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(17)11-9-15(14-13-11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEIJOAZGGNKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

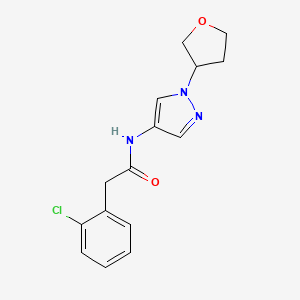
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B3016793.png)
![(E)-N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B3016795.png)
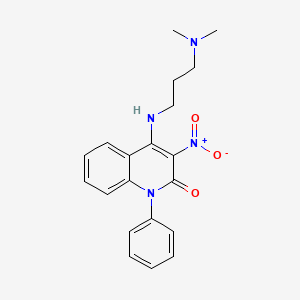
![N,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3016799.png)
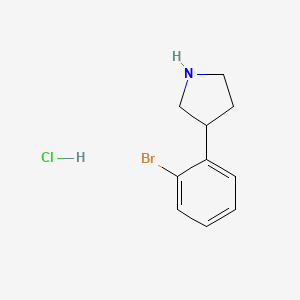
![Methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B3016801.png)
![4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B3016802.png)
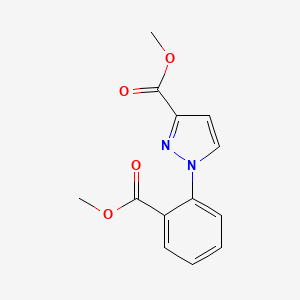
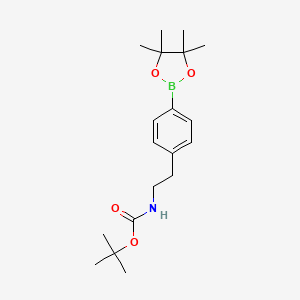
![3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B3016811.png)

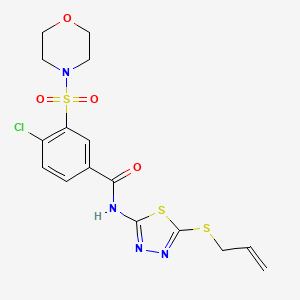
![1-(3,4-Dimethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B3016815.png)